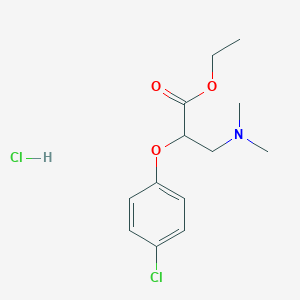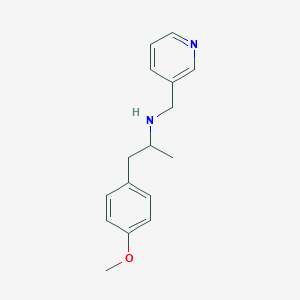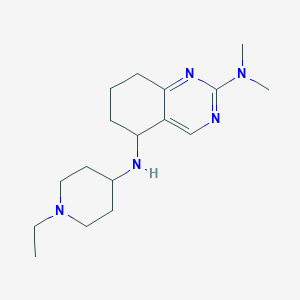
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine, also known as CPP or CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to a class of compounds known as GABA aminotransferase inhibitors, which are being studied for their potential to treat a range of neurological disorders.
Mécanisme D'action
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures and other neurological disorders.
Biochemical and physiological effects:
Studies have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 has a range of biochemical and physiological effects, including increasing GABA levels in the brain, reducing the risk of seizures, and improving cognitive function. These effects have led to the investigation of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 as a potential treatment for a range of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 is that it has been shown to be highly effective in increasing GABA levels in the brain. This makes it a promising candidate for the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, including the complexity of the synthesis process and the need for a high level of expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115, including investigating its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115, as well as its potential side effects and limitations. Finally, there is a need for the development of new and improved methods for synthesizing 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115, which could help to make it more accessible for use in research and clinical settings.
Méthodes De Synthèse
The synthesis of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 involves several steps, including the reaction of cyclopentenone with an amine, followed by a series of chemical reactions to produce the final compound. The synthesis process is complex and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 has the ability to increase the levels of GABA in the brain, which is a neurotransmitter that plays a critical role in regulating brain activity. This has led to the investigation of 1-(1-cyclopenten-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine-115 as a potential treatment for a range of neurological disorders, including epilepsy, anxiety, and addiction.
Propriétés
IUPAC Name |
cyclopenten-1-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-9-10-17(12-15(14)2)20-18-8-5-11-21(13-18)19(22)16-6-3-4-7-16/h6,9-10,12,18,20H,3-5,7-8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIDGFXXKGTVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide](/img/structure/B6048442.png)

![1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B6048468.png)

![7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)


![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6048515.png)
![6-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6048517.png)
amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B6048519.png)
![(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6048521.png)
![8-methoxy-2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6048527.png)